7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one
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Overview
Description
- Osthol is a natural coumarin compound found in various plants, including Cnidium monnieri and Angelica archangelica.
- Its chemical formula is C15H14O4, and it has a molecular weight of 258.273 g/mol .
- Osthol exhibits interesting biological activities, making it relevant for scientific research.
Preparation Methods
- Osthol can be synthesized through various routes, including:
Isopentenyl Coumarin Synthesis: Starting from 3-methyl-2-buten-1-ol, the compound undergoes cyclization to form osthol.
Epoxide Ring Opening: The oxirane ring (epoxide) in osthol can be opened using various nucleophiles, such as methoxide or hydroxide ions.
Industrial Production: While not widely produced industrially, osthol can be extracted from natural sources or synthesized in the lab.
Chemical Reactions Analysis
- Osthol undergoes several reactions:
Ring Opening: The oxirane ring can open under basic conditions, leading to the formation of the compound.
Oxidation: Osthol can be oxidized to form various derivatives.
Substitution: Nucleophilic substitution reactions occur at the oxirane carbon.
- Common reagents include bases (e.g., sodium methoxide) and oxidizing agents (e.g., potassium permanganate).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Osthol has shown potential in traditional medicine for various purposes, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects.
Dermatology: It may be useful in treating skin disorders due to its anti-inflammatory properties.
Neuroprotection: Osthol exhibits neuroprotective effects in some studies.
Antifungal Activity: It has been investigated as an antifungal agent.
Mechanism of Action
- Osthol’s mechanisms are not fully understood, but it likely interacts with various molecular targets.
- It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- Osthol is structurally related to other coumarins, such as osthole (7-methoxy-8-isopentenylcoumarin) and 2-methoxy-8-oxiran-2-yl-1,5-naphthyridine .
- Its unique features include the oxirane ring and methoxy group.
Properties
CAS No. |
126606-18-6 |
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Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
7-methoxy-8-(oxiran-2-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C13H12O5/c1-15-10-4-2-8-3-5-11(14)18-12(8)13(10)17-7-9-6-16-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
CHJWGVGXEZPWHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)OCC3CO3 |
Origin of Product |
United States |
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